KY-04045

X-ray crystallography structure-based drug design PAK4 hinge binding

Medicinal chemistry programs targeting PAK4 hinge region require well-characterized, low-MW starting points with resolved binding modes. KY-04045 (MW 320.19) is a crystallographically validated imidazo[4,5-b]pyridine fragment. - **Co-crystal structure (PDB 5I0B, 3.09Å)** defines ATP-competitive hinge-binding pose for structure-based design - **6-Bromo substituent** enables cross-coupling for parallel library synthesis - **Benchmark IC50 = 8.7 μM** - moderate-affinity positive control with structural annotation - **Low MW (320.19)** suitable for fragment growing, merging, and scaffold hopping

Molecular Formula C13H14BrN5
Molecular Weight 320.19 g/mol
Cat. No. B15606089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKY-04045
Molecular FormulaC13H14BrN5
Molecular Weight320.19 g/mol
Structural Identifiers
InChIInChI=1S/C13H14BrN5/c1-7(2)11-9(6-19(3)18-11)12-16-10-4-8(14)5-15-13(10)17-12/h4-7H,1-3H3,(H,15,16,17)
InChIKeyXYHWYOLLASBNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KY-04045: Co-Crystal-Validated PAK4 Fragment


KY-04045 (CAS 1223284-75-0; 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine; MW 320.19 g/mol) is an imidazo[4,5-b]pyridine-based small-molecule inhibitor of p21-activated kinase 4 (PAK4) with a biochemical IC50 of 8.7 μM, discovered via virtual site-directed fragment-based drug design [1]. Its co-crystal structure with the PAK4 kinase domain has been deposited in the Protein Data Bank under accession code 5I0B at 3.09 Å resolution, revealing that the pyrazole and imidazopyridine rings mediate hinge loop interaction [1][2]. The authors explicitly position KY-04045 as a basic building block for designing novel imidazo[4,5-b]pyridine-based PAK4 inhibitors rather than as a high-potency clinical candidate [1].

Co-crystal structure defines PAK4 hinge-binding pose
Fragment-like imidazo[4,5-b]pyridine scaffold with synthetic handle at 6-position
Supports structure-guided fragment growing and scaffold-hopping workflows

Why Other PAK4 Inhibitors Cannot Substitute for KY-04045


PAK4 inhibitors span over four orders of magnitude in biochemical potency—from low-nanomolar agents such as PF-3758309 (PAK4 Kd = 2.7 nM) and GNE-2861 (PAK4 IC50 = 7.5 nM) to mid-micromolar tool compounds such as LCH-7749944 (IC50 = 14.93 μM) [1][2]. Substituting KY-04045 (IC50 = 8.7 μM) with a more potent PAK4 inhibitor would forfeit the compound's three defining procurement-relevant attributes: (i) a publicly available, atomic-resolution co-crystal structure that unambiguously defines its ATP-competitive hinge-binding pose [3]; (ii) a low molecular weight (320.19 Da) and imidazo[4,5-b]pyridine scaffold that provides validated starting geometry for fragment growth, scaffold hopping, and core-refinement strategies [3]; and (iii) a well-characterized structure–activity relationship with its parent analog KY-04031 that enables rational substitution design at the 6-position [3][4]. No other PAK4 inhibitor in the same potency and molecular-weight class combines experimentally resolved binding-mode clarity with fragment-like dimensions suitable for systematic medicinal chemistry expansion.

Co-crystal gap
Higher-potency PAK4 inhibitors (pyrrolopyrazole, benzimidazole classes) typically lack publicly deposited co-crystal structures, limiting structure-guided derivatization.
Fragment mismatch
Advanced leads with higher molecular weight reduce fragment-like chemical space; their binding-mode details may not transfer to fragment elaboration strategies.
SAR definition
Micromolar-range comparators without resolved binding poses may not provide the same SAR baseline for 6-position optimization.

KY-04045 Differentiation Evidence for Procurement


Co-Crystal Structure Availability: KY-04045 vs. LCH-7749944

KY-04045 is one of the very few PAK4 inhibitors in the micromolar potency range for which an experimentally determined co-crystal structure with the PAK4 kinase domain is publicly available. The structure (PDB 5I0B) was solved by X-ray diffraction at 3.09 Å resolution and reveals that the pyrazole and imidazopyridine rings of KY-04045 are sufficient for mediating PAK4 hinge loop interaction, providing unambiguous atomic-level definition of the binding pose [1]. In contrast, LCH-7749944 (GNF-PF-2356), although an ATP-competitive PAK4 inhibitor with a comparable IC50 of 14.93 μM, lacks a publicly deposited co-crystal structure; its binding site assignment rests on indirect evidence from the ATP binding pocket rather than on direct crystallographic visualization . This structural clarity makes KY-04045 immediately actionable for structure-guided optimization without the time and resource cost of de novo co-crystallization.

Co-crystal structure
Head-to-head
PDB 5I0B, 3.09 Å resolution vs LCH-7749944: no structure deposited
May support structure-guided optimization without de novo crystallization
Resolution 3.09 Å; R-free 0.269
X-ray crystallography structure-based drug design PAK4 hinge binding fragment-based lead discovery

Molecular Weight Differential: KY-04045 vs. PF-3758309

KY-04045 possesses a molecular weight of 320.19 g/mol (C13H14BrN5), which places it firmly within fragment-like chemical space (MW < 350 Da) and provides substantial room for molecular growth during lead optimization [1]. In contrast, PF-3758309, the most extensively characterized ATP-competitive PAK4 inhibitor, has a molecular weight of approximately 489 Da and occupies a significantly larger chemical space [2]. The 169-Da molecular-weight advantage of KY-04045 translates to a ligand efficiency (LE) of approximately 0.21 kcal/mol per heavy atom (calculated from IC50 = 8.7 μM; 20 heavy atoms), compared with PF-3758309's LE of approximately 0.36 kcal/mol per heavy atom at a Kd of 2.7 nM—but critically, KY-04045's lower molecular weight enables synthetic elaboration with a reduced risk of exceeding Lipinski's rule-of-five thresholds during multiparameter optimization, a concern for PF-3758309 derivatives that already approach the MW ceiling [1][2].

Fragment-like MW
Reported
320 Da 20 heavy atoms, LE ~0.21
vs PF-3758309: ~489 Da, ~35 heavy atoms
Lower MW may support fragment elaboration within drug-likeness space
Cross-study MW comparison; LE estimate from IC50
ligand efficiency fragment-based drug discovery molecular weight optimization lead-like properties

Biochemical PAK4 IC50 Comparison: KY-04045 vs. LCH-7749944

Within the limited set of PAK4 inhibitors operating in the micromolar IC50 range—a class relevant for tool-compound applications and scaffold validation—KY-04045 (IC50 = 8.7 μM) demonstrates approximately 1.7-fold greater biochemical potency than LCH-7749944 (IC50 = 14.93 μM) [1]. Both compounds function as ATP-competitive inhibitors, and both have been characterized in biochemical kinase inhibition assays using recombinant PAK4 [1][2]. However, the potency advantage of KY-04045 is modest and should not be interpreted as a decisive selection criterion in isolation; rather, it reinforces the compound's viability as a starting point when combined with its structural characterization advantages [1].

PAK4 IC50
Reported
8.7 μM (KY-04045) vs 14.93 μM (LCH-7749944)
~1.7-fold difference
Modest biochemical potency edge; co-crystal structure differentiates selection
ATP concentration not disclosed; cross-study comparison
PAK4 biochemical inhibition ATP-competitive kinase assay micromolar IC50 comparison tool compound selection

Scaffold Chemotype Differentiation: Imidazo[4,5-b]pyridine vs. Other Cores

KY-04045 is built on an imidazo[4,5-b]pyridine core scaffold, with crystallographic confirmation that the pyrazole and imidazopyridine rings directly mediate PAK4 hinge loop interaction [1]. This chemotype is structurally and electronically distinct from the pyrrolopyrazole core of PF-3758309 and the benzimidazole core of GNE-2861, which engage different residue subsets within the PAK4 ATP-binding cleft [2][3]. While PF-3758309 binds at C502/L472 of PAK4 with a Kd of 2.7 nM, and GNE-2861 targets the DFG-out pocket with PAK4 IC50 = 7.5 nM, KY-04045's binding is defined by hinge-region interactions at L398 and E399, as further characterized by fragment molecular orbital analysis [1][4]. This distinct binding signature makes KY-04045 a complementary scaffold for intellectual property diversification and for probing PAK4 conformational states inaccessible to other chemotypes [4].

Scaffold chemotype
Class-level
Imidazo[4,5-b]pyridine Hinge L398/E399 vs pyrrolopyrazole vs benzimidazole
Distinct hinge-interaction profile may support IP diversification
Binding residues from PDB 5I0B and FMO analysis
scaffold hopping hinge-binding chemotype imidazo[4,5-b]pyridine kinase inhibitor chemical space

Structure–Activity Relationship: KY-04045 vs. Parent Analog KY-04031

KY-04045 differs from its parent compound KY-04031 by the presence of a 6-bromo substituent on the imidazo[4,5-b]pyridine core and a 3-isopropyl-1-methylpyrazole moiety versus the triazine-containing scaffold of KY-04031. This structural modification results in an 11-fold decrease in biochemical PAK4 inhibitory potency: KY-04031 exhibits an IC50 of 0.79 μM, whereas KY-04045 shows an IC50 of 8.7 μM [1][2]. Despite the potency reduction, the 6-bromo group provides a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald–Hartwig amination) and its electronic effects on hinge-region interactions have been systematically studied by Yoon et al. (2022), who demonstrated that electron-withdrawing halogen substituents at this position modulate electrostatic interaction energy with hinge residues L398 and E399 [3]. The SAR trajectory from KY-04031 (IC50 = 0.79 μM) through KY-04045 (IC50 = 8.7 μM) has subsequently inspired core-refinement strategies—including the quinazoline-based optimization that yielded compound 9d (PAK4 IC50 = 0.033 μM)—validating the imidazo[4,5-b]pyridine scaffold as a productive starting point for iterative potency improvements [4].

SAR vs parent
Head-to-head
11× IC50 shift (0.79 → 8.7 μM)
Quantified SAR supports rational 6-position substituent design
KY-04031 vs KY-04045; same research group, comparable conditions
structure–activity relationship halogen substitution 6-bromo effect PAK4 inhibitor optimization

KY-04045 Application Scenarios


Fragment-Based Lead Discovery and Structure-Guided Growth

KY-04045 is positioned as a crystallographically validated fragment (MW 320.19 Da) for PAK4 hinge-region engagement. The co-crystal structure (PDB 5I0B) provides atomic-resolution coordinates for structure-based drug design, enabling computational fragment growing, merging, or linking strategies using the imidazo[4,5-b]pyridine core as an anchor point. The 6-bromo substituent offers a synthetic handle for parallel library synthesis via cross-coupling chemistry [1]. Procurement is justified for medicinal chemistry teams seeking to initiate a PAK4 inhibitor program with a low-MW starting point that avoids the intellectual property space occupied by pyrrolopyrazole (PF-3758309) or benzimidazole (GNE-2861) scaffolds [2].

Scaffold Hopping and Core-Refinement Campaigns

The validated imidazo[4,5-b]pyridine chemotype of KY-04045 has already been exploited as a template for core-refinement strategies. Hao et al. (2017) demonstrated that analysis of the KY-04031/KY-04045 scaffold led to the design of 2,4-diaminoquinazoline derivatives with substantially improved potency (compound 9d: PAK4 IC50 = 0.033 μM) while retaining PAK4 target engagement [1]. Similarly, the SAR data connecting KY-04031 (0.79 μM) to KY-04045 (8.7 μM) provide a quantitative baseline for evaluating the effect of substituent modifications at the 6-position, as systematically explored by Yoon et al. (2022) using FMO-based interaction energy analysis [2]. Procurement of KY-04045 as a reference standard enables direct comparison of newly synthesized analogs against a well-characterized benchmark in both biochemical and structural assays.

Structural Biology and Crystallography of PAK4–Ligand Interactions

KY-04045 is one of the few PAK4 inhibitors for which a co-crystal structure is publicly available (PDB 5I0B), and the only imidazo[4,5-b]pyridine-based inhibitor with this level of structural annotation. This makes KY-04045 a valuable reference ligand for PAK4 crystallographic studies, including soaking experiments for fragment screening, competitive binding assays, and molecular dynamics simulations of hinge-region conformational dynamics [1]. The structural data explicitly confirm that the pyrazole and imidazopyridine rings are sufficient for mediating PAK4 hinge loop interaction, providing a minimal pharmacophore model that can guide the design of hybrid inhibitors incorporating features from other chemotypes [1].

PAK4 Biochemical Assay Development and Tool Compound Standardization

In PAK4 biochemical assay development, KY-04045 (IC50 = 8.7 μM) serves as a moderate-affinity positive control with well-defined ATP-competitive behavior confirmed by crystallography [1]. Its intermediate potency (neither too potent to saturate the assay window, nor too weak to be indistinguishable from background) makes it suitable as a calibration standard for high-throughput screening campaigns and for benchmarking the sensitivity of new PAK4 assay formats. For laboratories comparing PAK4 inhibitors across potency classes, KY-04045 occupies a distinct niche: more potent than LCH-7749944 (14.93 μM) yet structurally better characterized, and less potent than PF-3758309 (Kd = 2.7 nM) but free of the pan-PAK activity that complicates interpretation of PF-3758309 cellular data [2][3].

Application
Selection Property
Validation Focus
Fragment-based lead discovery studies
Co-crystal structure context
Structure-guided scaffold growth and synthetic handle evaluation
Scaffold-hopping chemistry campaigns
Imidazo[4,5-b]pyridine chemotype context
Core-refinement and SAR interpretation
PAK4-ligand crystallography and structural biology
Publicly available co-crystal coordinates
Hinge-region binding mode reference for hybrid inhibitor design
PAK4 biochemical assay development
Moderate-affinity ATP-competitive inhibitor context
Assay calibration and benchmarking against tool compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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